[3-(Isoquinolin-1-yl)phenyl]methanol
Description
[3-(Isoquinolin-1-yl)phenyl]methanol is a heterocyclic organic compound comprising an isoquinoline core substituted at position 1 with a phenyl group bearing a hydroxymethyl (–CH2OH) moiety at its para position. Isoquinoline derivatives are widely studied for their biological activity, including antibacterial and antitumor effects, and modifications to their substituents significantly influence their reactivity, solubility, and pharmacological profiles .
Structure
3D Structure
Properties
CAS No. |
1349715-97-4 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(3-isoquinolin-1-ylphenyl)methanol |
InChI |
InChI=1S/C16H13NO/c18-11-12-4-3-6-14(10-12)16-15-7-2-1-5-13(15)8-9-17-16/h1-10,18H,11H2 |
InChI Key |
DBHNUOWVONUFLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=CC(=C3)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinoline derivatives is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst .
Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid . Once the quinoline ring is formed, it can be further functionalized to introduce the benzyl alcohol group through various organic reactions.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications. Catalysts and solvents are carefully selected to ensure efficient and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-(Quinolin-2-yl)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
Oxidation: Quinoline-2-carboxylic acid or quinoline-2-carbaldehyde.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-(Quinolin-2-yl)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(Quinolin-2-yl)benzyl alcohol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline ring can intercalate with DNA, inhibiting the replication of certain microorganisms or cancer cells . Additionally, the compound may modulate specific signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares [3-(Isoquinolin-1-yl)phenyl]methanol with key analogs, focusing on molecular features, synthetic routes, and physicochemical properties.
Structural Analogs and Substituent Variations
Key Observations :
Research Implications
- Biological Activity : The biphenyl-methoxy analog () demonstrated antibacterial activity against Staphylococcus aureus, suggesting that the target compound’s simpler structure might retain efficacy with improved pharmacokinetics.
- Synthetic Optimization: The high yields in recommend azide reduction as a viable route for scaling up production of similar methanol derivatives.
Biological Activity
The compound [3-(Isoquinolin-1-yl)phenyl]methanol, also known by its chemical formula C17H15N1O, is an isoquinoline derivative that has garnered attention for its potential biological activities. Isoquinoline and its derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of [3-(Isoquinolin-1-yl)phenyl]methanol, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
[3-(Isoquinolin-1-yl)phenyl]methanol features a phenolic hydroxyl group attached to a phenyl ring, which is further connected to an isoquinoline moiety. The molecular structure is represented as follows:
This structure contributes to the compound's unique chemical behavior and potential biological activity.
Antioxidant Activity
Research indicates that isoquinoline derivatives exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity of [3-(Isoquinolin-1-yl)phenyl]methanol could be attributed to the presence of the phenolic hydroxyl group, which is known to donate electrons and neutralize free radicals.
Antimicrobial Activity
Isoquinoline derivatives are often investigated for their antimicrobial properties. Preliminary studies suggest that [3-(Isoquinolin-1-yl)phenyl]methanol may possess antibacterial and antifungal activities. For example, similar compounds have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .
| Compound | Activity | MIC (mg/mL) |
|---|---|---|
| 3-(Isoquinolin-1-yl)phenylmethanol | Antibacterial (E. coli) | 0.0195 |
| 3-(Isoquinolin-1-yl)phenylmethanol | Antifungal (C. albicans) | 0.0048 |
Anti-inflammatory Activity
The anti-inflammatory potential of [3-(Isoquinolin-1-yl)phenyl]methanol is another area of interest. Isoquinoline derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammation pathways. This suggests that [3-(Isoquinolin-1-yl)phenyl]methanol may be beneficial in treating inflammatory conditions.
The biological activity of [3-(Isoquinolin-1-yl)phenyl]methanol is largely dependent on its interactions with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and oxidative stress pathways.
- Receptor Modulation : It may interact with various receptors that mediate cellular responses to stress and inflammation.
Case Studies
Several studies have focused on the synthesis and evaluation of isoquinoline derivatives similar to [3-(Isoquinolin-1-yl)phenyl]methanol:
- Antioxidant Evaluation : A study synthesized multiple analogues of isoquinoline derivatives and assessed their antioxidant capacity using the DPPH assay. Some compounds exhibited antioxidant activities significantly higher than ascorbic acid .
- Antimicrobial Screening : Another study evaluated a series of isoquinoline derivatives for their antimicrobial activity against various pathogens, demonstrating promising results for compounds structurally similar to [3-(Isoquinolin-1-yl)phenyl]methanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
